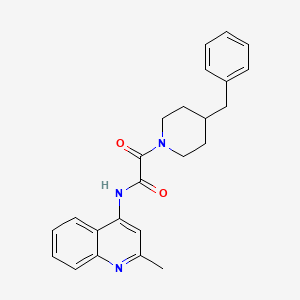![molecular formula C19H18N2O2S2 B2674438 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate CAS No. 1396861-28-1](/img/structure/B2674438.png)
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a phenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the reaction of o-aminothiophenol with an appropriate aldehyde . The azetidine ring can be synthesized via cyclization reactions involving suitable precursors . The final step involves esterification to attach the phenyl acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity . The azetidine ring may enhance the compound’s binding affinity and specificity . The phenyl acetate group can influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)azetidin-3-ol
- 2-(1,3-benzothiazol-2-yl)acetonitrile
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole ring provides potential antimicrobial activity, while the azetidine ring enhances binding affinity. The phenyl acetate group contributes to the compound’s solubility and bioavailability, making it a versatile molecule for various applications .
Propiedades
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWOLRERHFSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)




![N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2674366.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2674369.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2674374.png)
oxidoazanium](/img/structure/B2674375.png)
![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
![1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2674378.png)
